molecular formula C6H9N3O B12869379 4-Ethyl-1H-pyrazole-1-carboxamide

4-Ethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12869379
M. Wt: 139.16 g/mol
InChI Key: QWGSDKXQZAVNJQ-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

The synthesis of 4-Ethyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted pyrazole derivatives with diverse functional groups.

Scientific Research Applications

4-Ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.

    Biology: The compound exhibits significant biological activity, making it a valuable candidate for the development of new pharmaceuticals and agrochemicals.

    Medicine: Due to its potential therapeutic properties, this compound is studied for its use in treating various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the production of fungicides and other agrochemicals, contributing to agricultural productivity and crop protection.

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain. This inhibition disrupts the energy production in pathogenic fungi, leading to their death.

Comparison with Similar Compounds

4-Ethyl-1H-pyrazole-1-carboxamide can be compared with other pyrazole derivatives, such as:

    1H-Pyrazole-1-carboxamidine: Known for its use in drug synthesis and as a core structure in various pharmaceuticals.

    3-Methyl-1-phenyl-1H-pyrazole: Utilized in the synthesis of more complex pyrazole derivatives with potential biological activities.

    1-Substituted 3-methyl-1H-pyrazole: Studied for its anticancer properties and other therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-ethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10)

InChI Key

QWGSDKXQZAVNJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)C(=O)N

Origin of Product

United States

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